molecular formula C13H23NO5 B13802978 3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester

3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13802978
M. Wt: 273.33 g/mol
InChI Key: WJDUKLKAFZTEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C13H23NO5. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester typically involves the esterification of piperidine derivatives. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions are generally mild, allowing for the formation of the ester without significant side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of protective groups and controlled reaction environments is crucial to prevent degradation and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which then interacts with the target molecules. This interaction can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Piperidine-1-carboxylic acid tert-butyl ester
  • Methoxycarbonylmethoxy-piperidine
  • Piperidine-1-carboxylic acid methyl ester

Uniqueness

3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific esterification pattern, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-5-6-10(8-14)18-9-11(15)17-4/h10H,5-9H2,1-4H3

InChI Key

WJDUKLKAFZTEOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OCC(=O)OC

Origin of Product

United States

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